molecular formula C19H20N4O4S2 B2755510 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine CAS No. 2310143-32-7

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine

Cat. No.: B2755510
CAS No.: 2310143-32-7
M. Wt: 432.51
InChI Key: MXORPVZGCRXVJZ-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure incorporating a piperidine core that is differentially functionalized with a 1-methyl-1H-imidazol-2-yl sulfonyl group and a 4-(1,3-thiazol-2-yloxy)benzoyl moiety. The integration of these specific nitrogen- and sulfur-containing heterocycles, namely the imidazole and thiazole rings, is a common strategy in the design of bioactive molecules, as these scaffolds are frequently found in compounds with various pharmacological properties. The distinct molecular architecture suggests potential for interaction with a range of biological targets. Researchers may investigate this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns. Its potential research applications could span across multiple areas, including the development of kinase inhibitors, the modulation of various enzymatic activities, or as a scaffold for the construction of more complex chemical libraries. The presence of the sulfonyl group can influence the compound's physicochemical properties, such as its solubility and metabolic stability, while the benzoyl-thiazolyloxy linkage may contribute to specific target binding affinity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature for the latest findings on this compound and its structural analogs.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22-12-8-20-18(22)29(25,26)16-6-10-23(11-7-16)17(24)14-2-4-15(5-3-14)27-19-21-9-13-28-19/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXORPVZGCRXVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, demonstrating moderate to strong activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eEscherichia coli12 µg/mL
5kStaphylococcus aureus10 µg/mL
5gPseudomonas aeruginosa15 µg/mL

These findings suggest that the presence of the thiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Research

The compound's potential as an anticancer agent has been explored in various studies. Thiazole derivatives have shown promise in inducing apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound’s ability to interact with specific cellular targets may provide a basis for developing new anticancer therapies .

Enzyme Inhibition

Compounds similar to 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine have been evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease0.63 ± 0.001

The presence of the sulfonyl group is significant in enhancing enzyme inhibition properties .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its interactions with neurotransmitter systems suggest potential therapeutic applications in treating conditions such as Parkinson's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis of Piperidine Derivatives : A study synthesized a series of piperidine derivatives bearing pharmacologically important functionalities. The derivatives were subjected to antibacterial screening, showing varying degrees of activity against different bacterial strains .
  • Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level .
  • Biological Activity Evaluation : Comprehensive evaluations have demonstrated that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects, reinforcing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole-Piperidine Cores

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine C₂₀H₂₁N₅O₄S₂ 483.55 Thiazolyloxy, sulfonyl, methylimidazole Hypothesized antimicrobial/antiarrhythmic activity
4-(1-Methyl-1H-imidazol-2-yl)piperidine C₉H₁₅N₃ 165.24 Methylimidazole Precursor; lacks sulfonyl/thiazole
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride C₉H₁₆ClN₃O₂S 289.76 Sulfonyl, methylimidazole Discontinued due to synthesis challenges
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine C₂₀H₂₁FN₄O₃S 416.47 Fluorophenyl, sulfonyl Enhanced lipophilicity

Key Insights :

  • The target compound’s thiazolyloxy group distinguishes it from simpler analogs like 4-(1-methyl-1H-imidazol-2-yl)piperidine , which lacks extended functionalization .
  • The fluorophenyl derivative (C₂₀H₂₁FN₄O₃S) demonstrates how aryl substituents modulate lipophilicity, a critical factor in bioavailability .
Sulfonyl/Sulfinyl-Linked Heterocycles

2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ():

  • Contains a sulfinyl linker instead of sulfonyl, reducing electron-withdrawing effects but increasing metabolic susceptibility .
  • Exhibits similar synthetic routes (e.g., nucleophilic substitutions), though purification via alumina chromatography was required .

2-({4-[(1H-Imidazol-2-ylsulfanyl)-methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole ():

  • Features dual sulfanyl groups, enhancing metal-binding capacity but compromising hydrolytic stability compared to sulfonyl analogs .
Thiazole-Containing Derivatives

Phenoxymethybenzoimidazole-Thiazole-Triazole Acetamides ():

  • Thiazole moieties in compounds like 9a–9e contribute to antibacterial activity via hydrogen bonding and π-π stacking .
  • The target compound’s thiazolyloxy group may similarly enhance target engagement, though its specific activity remains uncharacterized .

1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine ():

  • Combines benzimidazole and piperidine but lacks sulfonyl/thiazole groups, limiting cross-target interactions .
Pharmacological Activity Comparisons
  • Antiarrhythmic Potential: Piperidine-imidazole derivatives (e.g., 1-[4-(1H-imidazol-1-yl)benzoyl]piperidine) show antiarrhythmic effects via ion channel modulation, suggesting the target compound’s piperidine-thiazole core may share this mechanism .
  • Antimicrobial Activity : Thiazole-triazole acetamides () and fluorophenyl derivatives () highlight substituent-dependent efficacy, guiding optimization of the target compound’s thiazolyloxy group .

Biological Activity

The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H18N4O3S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 2320924-46-5

The structure features a piperidine ring substituted with an imidazole sulfonyl group and a thiazole ether, which contributes to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways.
  • Antiproliferative Effects : Preliminary studies suggest that similar compounds can inhibit cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related piperidine derivatives demonstrated IC50 values ranging from 3.0 μM to 120 nM in antiproliferative assays against prostate cancer cells (DU-145) .

CompoundIC50 (μM)Target
Compound A3.0 ± 0.1Tubulin Inhibition
Compound B120 nMProstate Cancer

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. Compounds bearing the piperidine nucleus have shown antibacterial activity against various strains, including those resistant to conventional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL

Antiviral Activity

Preliminary findings suggest that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. The presence of the thiazole moiety has been linked to enhanced activity against viral replication processes .

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    A study conducted by researchers at the National Cancer Institute evaluated the antiproliferative effects of various piperidine derivatives, including our compound of interest. The results indicated that compounds with similar structures could inhibit tubulin polymerization effectively, leading to increased apoptosis in cancer cells .
  • Antimicrobial Evaluation :
    In another study, the antimicrobial efficacy of piperidine derivatives was tested against clinical isolates of bacteria. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
  • Neuropharmacological Assessment :
    A pharmacological assessment revealed that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models, suggesting a role in modulating central nervous system pathways .

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